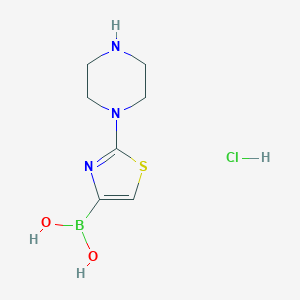

2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl” is likely to be a boronic acid derivative containing a thiazole ring and a piperazine ring . Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, and other biological molecules, making them useful in a variety of biological applications . Thiazole is a heterocyclic compound that is found in many biologically active substances, and piperazine is a common moiety in pharmaceuticals with various therapeutic properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a piperazine ring, and a boronic acid group. These functional groups could potentially allow for various interactions with other molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the boronic acid group could potentially make this compound capable of forming reversible covalent complexes with other molecules .Aplicaciones Científicas De Investigación

Synthesis and Biological Studies

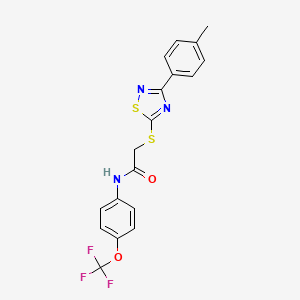

Antimicrobial Activities : Compounds derived from 2-(piperazin-1-yl)thiazole have been explored for their antimicrobial properties. For instance, the synthesis of new pyridine derivatives involving 2-(piperazin-1-yl)thiazole-4-boronic acid-HCl as a precursor demonstrated significant antibacterial and antifungal activities. These derivatives show promise as potential antimicrobial agents due to their considerable activity against a range of microorganisms (Patel & Agravat, 2007; Patel & Agravat, 2009).

Anticancer Agents : The synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol produced novel hybrid heterocycles evaluated as anticancer agents. These synthesized compounds were tested against various human cancer cell lines, indicating some compounds exhibited maximum cytotoxic activity, highlighting their potential as anticancer therapeutics (Murty et al., 2013).

Corrosion Inhibition : Benzothiazole derivatives have been investigated for their corrosion inhibiting effects against steel in acidic solutions, demonstrating higher efficiency and stability compared to previously reported inhibitors. The synthesis and application of such compounds could offer valuable insights into protective coatings and corrosion resistance materials (Hu et al., 2016).

Antimicrobial and Anti-Proliferative Activities : 1,3,4-Oxadiazole N-Mannich bases synthesized from piperazine derivatives showed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, some compounds displayed anti-proliferative activity against various cancer cell lines, indicating their potential as therapeutic agents in treating infections and cancer (Al-Wahaibi et al., 2021).

Cocrystallization and Structural Diversity : Hydroxybenzoic acid derivatives were used in reactions with piperazine, demonstrating the potential of this compound in directing cocrystallization processes. This research could contribute to the development of new materials with diverse structural properties and applications (Wang et al., 2012).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target dna gyrase , a type II topoisomerase, and inhibit its activity . DNA gyrase is essential for bacterial DNA replication, and its inhibition can lead to bacterial cell death .

Mode of Action

“2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl” interacts with its targets by being taken up by microbial cells . It is suggested that one of the mechanisms underlying the antimicrobial activity of similar compounds is the inhibition of DNA gyrase .

Biochemical Pathways

The inhibition of dna gyrase can disrupt dna replication, leading to bacterial cell death .

Pharmacokinetics

It is known that the compound is taken up by more than 50% of microbial cells within 30 minutes .

Result of Action

The molecular and cellular effects of “this compound” include the disruption of microbial cells . In the presence of this compound, hollowed-out bacterial cytoplasms were observed, although there was no disintegration of the bacterial membrane .

Direcciones Futuras

Propiedades

IUPAC Name |

(2-piperazin-1-yl-1,3-thiazol-4-yl)boronic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BN3O2S.ClH/c12-8(13)6-5-14-7(10-6)11-3-1-9-2-4-11;/h5,9,12-13H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJINVZXCIMOYQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=N1)N2CCNCC2)(O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2967981.png)

![5-(2-Nitrophenyl)sulfonyl-1-piperidin-4-yl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B2967982.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2967984.png)

![3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B2967986.png)

![5-[2-(Azepan-1-yl)-2-oxoethoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2967991.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2967993.png)

![Ethyl 3-[2-(4-chloroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2967994.png)

![2-cyclopentyl-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2967996.png)